molecular formula C6H8O2 B1330585 2-Hexynoic acid CAS No. 764-33-0

2-Hexynoic acid

Cat. No. B1330585
CAS RN: 764-33-0
M. Wt: 112.13 g/mol
InChI Key: AKYAUBWOTZJUBI-UHFFFAOYSA-N
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Description

2-Hexynoic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from related compounds discussed in the research. It is an unsaturated fatty acid with a triple bond, which is a characteristic feature of the alkyne group. The compound is related to other hydroxy acids and acetylenic acids that have been studied for various properties and applications.

Synthesis Analysis

The synthesis of related acetylenic acids has been described in the literature. For instance, the synthesis of L-2-amino-4-hexynoic acid and its derivatives has been reported, which can serve as precursors for the preparation of labeled peptides . Another synthesis involves the reaction of 1,4-dichloro-2-butyne with potassium phthalimide, followed by condensation with ethyl acetamidomalonate to yield 2,6-diamino-4-hexynoic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-hexynoic acid.

Molecular Structure Analysis

The molecular structure of 2-hexynoic acid would consist of a six-carbon chain with a carboxylic acid group at one end and a triple bond between the second and third carbons. The presence of the triple bond would significantly affect the molecule's reactivity and physical properties. The structure is related to other compounds such as 2-hydroxy acids, which have been found in various natural sources, including microalgae .

Chemical Reactions Analysis

Acetylenic acids like 2-hexynoic acid can undergo a variety of chemical reactions due to the presence of the reactive triple bond. For example, 4-amino-5-hexynoic acid has been shown to inhibit tetrapyrrole biosynthesis in plants, indicating that acetylenic acids can participate in biological processes . The triple bond can also be involved in reactions such as hydrogenation, as seen in the separation and characterization of threo- and erythro-2-amino-3-hydroxyhex-4-ynoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hexynoic acid would be influenced by its alkyne group and carboxylic acid functionality. The compound is likely to be relatively acidic and may have limited solubility in water due to the hydrophobic nature of the carbon chain. The presence of the triple bond could also confer a degree of rigidity to the molecule, affecting its interactions with other molecules. While the exact properties of 2-hexynoic acid are not discussed in the provided papers, related compounds such as 2-hydroxy acids have been analyzed for their distribution patterns and concentrations in algal samples , which could provide a comparative basis for understanding the properties of 2-hexynoic acid.

Scientific Research Applications

Biochemical Studies in Fungi

(Hatanaka et al., 1999) explored the presence of amino acids including 2-amino-6-hydroxy-4-hexynoic acid in the fruiting bodies of Amanita miculifera. These amino acids, with 2-hexynoic acid derivatives, are significant in understanding the biochemical properties of fungi.

Peptide Receptor Analysis

(Sasaki et al., 1988) investigated the complexation of 2-amino-4-hexynoic acid with transition metal carbonyl derivatives. This research aids in the detection of peptide-receptor interactions, offering an alternative to traditional radiolabeling techniques.

Inhibition of Tetrapyrrole Biosynthesis in Plants

(Elich & Lagarias, 1988) discussed the role of 4-amino-5-hexynoic acid as an inhibitor of phytochrome and chlorophyll synthesis in plants. This research is vital in understanding plant growth and development processes.

Synthesis of L-2-amino-4-hexynoic Acid

(Sasaki et al., 2009) described the synthesis of L-2-amino-4-hexynoic acid, a precursor for highly tritium labeled norleucine-containing peptides. This synthesis is crucial for studies in peptide chemistry.

Functionalization of Hydroxyethyl Cellulose

(Eissa et al., 2012) demonstrated a method for modifying hydroxyethyl cellulose using 5-hexynoic acid. This research contributes to advancements in materials science, particularly in the creation of functional polymers.

Esterification Reactions

(Hosney & Mustafa, 2020) investigated the esterification of oleic acid and 2-ethyl hexanol. This research is significant in the field of chemical engineering, particularly in the production of non-phthalate plasticizers.

Schiff's Bases for Corrosion

Inhibition(Gupta et al., 2016) focused on Schiff's bases derived from lysine and various aldehydes, including 2-amino-6-hexenoic acid derivatives, as corrosion inhibitors for mild steel. This application is crucial in industrial corrosion prevention.

Catalytic Esterification in Supercritical Carbon Dioxide

(Ghaziaskar et al., 2006) studied the catalytic esterification of 2-ethylhexanoic acid, exploring the effects of various factors like temperature and pressure. This research contributes to the understanding of reaction kinetics in supercritical fluids.

Antimicrobial Films for Food Packaging

(El Fawal et al., 2020) discussed creating antimicrobial films using hydroxyethylcellulose and ZnO for food packaging, a critical development in food safety and preservation.

Cyclization of Hexynoic Acid

(Hylden et al., 2011) explored the cyclization of 5-hexynoic acid to produce 3-alkoxy-2-cyclohexenones. This research is important in organic chemistry, particularly in the synthesis of complex molecules.

Amino Acids in Mushrooms

(Niimura & Hatanaka, 1974) discovered 2-amino-3-hydroxyhex-4-ynoic acid in Tricholomopsis rutilans mushrooms. This finding contributes to the knowledge of natural products in fungi.

Synthesis and Teratogenic Activity Study

(Hauck et al., 1990) investigated the asymmetric synthesis and teratogenic activity of 2-ethylhexanoic acid, a metabolite of a plasticizer. This study is significant in understanding the biological effects of industrial chemicals.

Acrylic Acid Recovery from Industrial Wastewater

(Ahmad et al., 2014) proposed a method for recovering acrylic acid from industrial wastewater via esterification with 2-ethyl hexanol. Thisresearch is vital for environmental management and industrial waste reduction.

Safety And Hazards

2-Hexynoic acid is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Hexynoic acid are not detailed in the search results, it’s worth noting that carboxylic acids like 2-Hexynoic acid are widely used in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes, suggesting potential areas of future research and application .

properties

IUPAC Name

hex-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYAUBWOTZJUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314889
Record name 2-Hexynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexynoic acid

CAS RN

764-33-0
Record name 2-Hexynoic acid
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Record name 2-Hexynoic acid
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Record name 2-Hexynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
XX Kong, R Tang, CM Liao, J Wang, K Dai… - Pesticide Biochemistry …, 2022 - Elsevier
… 2-Hexynoic acid was demonstrated to exhibit a dominant role in deterring S. frugiperda larvae … 2-Hexynoic acid acts as an excellent novel deterrent and presents remarkable application …
Number of citations: 2 www.sciencedirect.com
E Raunio, L Remsberg, Jr - The Journal of Organic Chemistry, 1960 - ACS Publications
… In this case the product was isolated as the crystalline 4-ethyl-4-hydroxy-2-hexynoic acid (III)… Hvdroxy-4-ethvl-2hexynoic acid (III) was … A sample of 4-hydroxy-4-ethyl-2-hexynoic acid was …
Number of citations: 4 pubs.acs.org
MJ Cohen, E McNelis - The Journal of Organic Chemistry, 1984 - ACS Publications
… The combination of iodine and iodine pentoxide in methanol was used to convert phenylpropiolic acidand 2-hexynoic acid to the corresponding ketal esters of one less carbon. In both …
Number of citations: 38 pubs.acs.org
EC Taylor, RL Robey, DK Johnson… - Organic …, 2003 - Wiley Online Library
Abstract Methyl 2‐Alkynoates from 3‐Alkyl‐2‐Pyrazolin‐5‐ones: Methyl 2‐Hexynoate intermediate: 3‐(1‐propyl)‐2‐pyrazolin‐5‐one product: methyl 2‐hexynoate
Number of citations: 0 onlinelibrary.wiley.com
DS Pawar, J Ghodke, S Nasreen - International Journal of …, 2019 - researchgate.net
Calotropis gigantea is very unique plant which belongs to family Apocynaceae. According to Shivpuran the flowers are very much liked by lord Shiva even it is also one of the major …
Number of citations: 0 www.researchgate.net
M Hamada, Y Nagata, A Hatanaka - Agricultural and Biological …, 1972 - academic.oup.com
… non-active 2-hexynoic acid was added to the solution as a carrier, 2-hexynoic acid was extracted … Crude residual 2-hexynoic acid (5.0 g) was obtained. To a solution of 5.0g of unpurified …
Number of citations: 7 academic.oup.com
JC Lindhoudt, GL Van Mourik, HJJ Pabon - Tetrahedron Letters, 1976 - Elsevier
… We submitted 2-hexynoic acid, 4-decynoic acid and tsrt-butyl-4-decynoate … The product of the reaction with 2-hexynoic acid consisted for the greater part of a dienoic compound, nest …
Number of citations: 30 www.sciencedirect.com
ZR Scheibal, W Xu, JF Audiffred… - … and Solid-State …, 2008 - iopscience.iop.org
… A supporting electrolyte, 0.6 M tetrabutylammonium tetrafluoroborate , was added to hexynoic acid (2-hexynoic acid 97%, Aldrich) in electrografting experiments. Silicon samples were …
Number of citations: 17 iopscience.iop.org
MS Newman, I Waltcher… - The Journal of Organic …, 1952 - ACS Publications
… The decarboxylation is not general for acetylenic acidssince 2-hexynoic acid (XIV) and a number of octynoic acids (2) are smoothly reduced. In an attempt to reduce XII with sodium in …
Number of citations: 10 pubs.acs.org
AI Scott, GT Phillips, U Kircheis - Bioorganic Chemistry, 1971 - Elsevier
… When the synthetase was inhibited by either the NAC derivative of 2-hexynoic acid and 3-hexynoic acid and the rate of 6-MSA synthesis compared in a fixed time assay of 10 min, it is …
Number of citations: 25 www.sciencedirect.com

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